molecular formula C18H19NO4 B14812699 2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid

2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid

Cat. No.: B14812699
M. Wt: 313.3 g/mol
InChI Key: JAFZJNXCQURDCL-UHFFFAOYSA-N
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Description

2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a propan-2-yloxybenzylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid typically involves multiple steps:

    Formation of the Propan-2-yloxybenzyl Intermediate:

Industrial Production Methods: Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form the corresponding benzoic acid derivative.

    Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: this compound can be oxidized to form this compound derivatives with additional functional groups.

    Reduction: Reduction can yield 2-{[4-(Propan-2-yloxy)benzyl]amino}benzoic acid.

    Substitution: Substituted derivatives of this compound with various functional groups on the aromatic ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its structural features.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Coatings and Adhesives: Utilized in the formulation of specialty coatings and adhesives due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

  • 2-{[4-(Methoxy)benzyl]carbamoyl}benzoic acid
  • 2-{[4-(Ethoxy)benzyl]carbamoyl}benzoic acid
  • 2-{[4-(Butoxy)benzyl]carbamoyl}benzoic acid

Comparison:

  • Uniqueness: The propan-2-yloxy group provides unique steric and electronic properties compared to methoxy, ethoxy, and butoxy analogs. This can influence the compound’s reactivity and interactions with biological targets.
  • Applications: While similar compounds may share some applications, the specific properties of 2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid make it particularly suitable for certain catalytic and medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[(4-propan-2-yloxyphenyl)methylcarbamoyl]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-12(2)23-14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

JAFZJNXCQURDCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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